molecular formula C9H6FN3OS B2386926 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 349612-25-5

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2386926
CAS No.: 349612-25-5
M. Wt: 223.23
InChI Key: XZVCYNGKJYPEGW-UHFFFAOYSA-N
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Description

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom and the thiadiazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process can be summarized as follows:

    Step 1: Reaction of 4-fluorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent to form the intermediate.

    Step 2: Cyclization of the intermediate to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring proper handling and disposal of chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.

Comparison with Similar Compounds

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a single fluorine atom, which can lead to different biological activities and chemical properties.

    4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide: The presence of a nitro group instead of a fluorine atom can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVCYNGKJYPEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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